4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-6-chloro-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-12(2,3)9-8-10(13)15-11(14-9)16-6-4-5-7-16/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGKRRLOVIQNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives such as pyrimidine N-oxides.
Reduction: Formation of reduced derivatives such as pyrimidine amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
The compound is primarily noted for its role as an inhibitor of certain enzymes and receptors, which positions it as a candidate for drug development. The following are key areas of biological activity:
- NAPE-PLD Inhibition : Research indicates that derivatives of pyrimidine compounds, including 4-(tert-butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine, have been studied as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is involved in the biosynthesis of bioactive lipids that modulate various physiological processes, including pain and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of compounds like this compound.
Key Findings from SAR Studies :
- Modification of Substituents : Studies have shown that altering substituents on the pyrimidine ring can significantly enhance potency. For instance, replacing certain groups with more polar or sterically constrained analogues has led to increased inhibitory activity against NAPE-PLD .
- Potency Optimization : Specific modifications have resulted in compounds with nanomolar potency, such as LEI-401, which emerged from the optimization of pyrimidine derivatives . This compound demonstrated a significant increase in activity compared to its precursors.
Therapeutic Potential
The therapeutic implications of this compound are being explored across several domains:
Neurological Disorders
Given its role in modulating lipid signaling pathways, this compound may have potential applications in treating neurological disorders where NAPE-PLD plays a critical role. In vivo studies have shown that inhibiting this enzyme can affect emotional behavior and pain perception in animal models .
Anti-inflammatory Applications
The modulation of lipid mediators through NAPE-PLD inhibition suggests a potential use in managing inflammatory conditions. By reducing levels of certain endocannabinoids, it may alter pain pathways and provide therapeutic benefits.
Case Studies and Experimental Findings
Several studies have documented the effects of this compound and its analogues:
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidin-1-yl group can enhance binding affinity to these targets, while the tert-butyl and chlorine substituents can modulate the compound’s pharmacokinetic properties. The compound may exert its effects through inhibition or activation of specific signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine and Pyridine Families
The compound shares structural motifs with several pyrimidine and pyridine derivatives, as illustrated below:
*Estimated based on similar compounds; †Calculated using standard methods.
Key Observations:
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound increases logP compared to analogues like 4-(1-aziridinyl)-6-chloro-2-(2-naphthalenyl)pyrimidine, which lacks alkyl substituents but includes a planar naphthalenyl group .
- The pyrrolidine substituent in all listed compounds enhances solubility in polar solvents compared to purely aromatic substituents.
Electronic and Steric Profiles: Chlorine at the 6-position (target compound) vs. iodine in 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: Chlorine’s smaller size and higher electronegativity may reduce steric hindrance but increase electron-withdrawing effects, influencing reactivity in cross-coupling reactions . Aziridinyl (in ) vs.
Polar Surface Area (PSA) :
- The target compound’s PSA (~35 Ų) is higher than 4-(1-aziridinyl)-6-chloro-2-(2-naphthalenyl)pyrimidine (28.79 Ų) due to the pyrrolidine’s amine group, suggesting better membrane permeability for the latter .
Biological Activity
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for further research and development.
- Molecular Formula : C11H15ClN2
- Molecular Weight : 216.70 g/mol
- CAS Number : 1266118-78-8
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including kinases and receptors involved in cellular signaling pathways. Recent studies have indicated that compounds with similar structures can act as inhibitors of various kinases, which play crucial roles in cancer progression and other diseases.
Anticancer Activity
Research has shown that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. A study highlighted the pro-apoptotic effects of certain pyrimidine derivatives, demonstrating their potential to inhibit cell proliferation and induce cell cycle arrest in cancer models such as A549 (lung cancer) and HCT116 (colon cancer) .
Inhibition of Kinases
The compound may also function as a kinase inhibitor. Kinases are pivotal in regulating various cellular processes, including growth and metabolism. Inhibitors targeting these enzymes can potentially halt tumor growth. For example, similar compounds have shown efficacy against Trk kinases, which are implicated in several cancers .
Antimicrobial Activity
Some studies suggest that pyrimidine derivatives possess antimicrobial properties. The presence of the pyrrolidine moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens like Staphylococcus aureus .
Case Studies and Research Findings
Q & A
Q. What recent advancements in catalytic methods enable efficient derivatization of this compound?
- Photoredox catalysis : Visible-light-mediated C–H functionalization introduces aryl or alkyl groups at position 4 .
- Electrochemical synthesis : Enables chloride displacement without metal catalysts, reducing waste .
- Biocatalysis : Engineered enzymes (e.g., cytochrome P450s) achieve enantioselective hydroxylation of the tert-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
